3-(3-Bromophenyl)-7-hydroxychromen-2-one
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Overview
Description
3-(3-Bromophenyl)-7-hydroxychromen-2-one is a compound belonging to the class of chromenones, which are oxygen-containing aromatic heterocycles. This compound is characterized by the presence of a bromophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromenone structure.
Mechanism of Action
Target of Action
It is known that bromophenyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in its biochemical interactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the bromophenyl component of the molecule could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by a transmetalation process, where organoboron groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . It reached a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL 1.00 ± 0.45 h after oral administration . Similar studies would need to be conducted on 3-(3-Bromophenyl)-7-hydroxychromen-2-one to determine its ADME properties.
Result of Action
Bromophenyl compounds are known to be used in the synthesis of various organic compounds , suggesting that this compound could potentially contribute to the synthesis of other complex molecules in biochemical reactions.
Action Environment
Suzuki–miyaura coupling reactions, which bromophenyl compounds are often involved in, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-7-hydroxychromen-2-one typically involves the use of microwave-assisted synthesis, which is known for its efficiency and ease of purification. One common method involves the reaction of 3-bromophenylboronic acid with a suitable chromenone precursor under Suzuki cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques such as crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-7-hydroxychromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups through reactions such as Suzuki cross-coupling, Miyaura borylation, and Buchwald–Hartwig amination.
Oxidation and Reduction: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or reduction to form an ether.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalyst, potassium carbonate, ethanol.
Miyaura Borylation: Boronic acid derivatives, palladium catalyst, base.
Buchwald–Hartwig Amination: Amines, palladium catalyst, base.
Major Products Formed
Substituted Chromenones: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Chromenones: Products with modified hydroxyl groups.
Scientific Research Applications
3-(3-Bromophenyl)-7-hydroxychromen-2-one has several applications in scientific research, including:
Medicinal Chemistry: Studied for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal polymers.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Known for its antifungal and antimicrobial properties.
Uniqueness
3-(3-Bromophenyl)-7-hydroxychromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical reactivity and biological activity. Its combination of a bromophenyl group and a hydroxyl group allows for diverse chemical modifications and interactions .
Properties
IUPAC Name |
3-(3-bromophenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBJCRXLZYNHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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